

Discovery and history of 4-Chloro-2-(methylsulfonyl)benzoic acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	4-Chloro-2-(methylsulfonyl)benzoic acid
Cat. No.:	B130791

[Get Quote](#)

An In-depth Technical Guide to **4-Chloro-2-(methylsulfonyl)benzoic Acid**: Discovery, Synthesis, and Applications

Introduction

4-Chloro-2-(methylsulfonyl)benzoic acid, with the chemical formula $C_8H_7ClO_4S$, is a halogenated aromatic sulfonic acid derivative. While not widely known as an end-product, it holds significant importance as a key chemical intermediate in the agrochemical industry. Its discovery and development are intrinsically linked to the creation of potent herbicides. This technical guide provides a comprehensive overview of its history, synthesis protocols, physicochemical properties, and its primary role in the synthesis of commercial agrochemicals for an audience of researchers, scientists, and drug development professionals.

Discovery and History

The history of **4-Chloro-2-(methylsulfonyl)benzoic acid** is not marked by a singular, celebrated discovery but rather by its emergence as a crucial building block in the synthesis of triketone herbicides. Its development is a direct consequence of the research and development efforts to create new active ingredients for crop protection.

The compound appears in the chemical literature primarily within patents for the synthesis of 2-(2-chloro-4-methylsulfonylbenzoyl)-1,3-cyclohexanedione, a herbicide commonly known as Sulcotrione.^[1] Patents dating back to the 1980s describe the synthesis of Sulcotrione,

identifying **4-Chloro-2-(methylsulfonyl)benzoic acid** (or its acid chloride derivative) as a critical precursor.^[2] Therefore, the "discovery" of this benzoic acid derivative is best understood as an enabling step in the development of the broader class of triketone herbicides, which are known inhibitors of the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme in plants.^{[1][2]}

Beyond its role as a synthetic intermediate, **4-Chloro-2-(methylsulfonyl)benzoic acid** is also recognized as an environmental transformation product, or metabolite, of Sulcotrione in soil.^[3]

Physicochemical and Spectroscopic Data

The fundamental properties of **4-Chloro-2-(methylsulfonyl)benzoic acid** are summarized below. While extensive experimental spectroscopic data is not widely published, available data and computed properties are provided for reference.

General Properties

Property	Value	Source
IUPAC Name	2-chloro-4-methylsulfonylbenzoic acid	PubChem
CAS Number	53250-83-2	PubChem
Molecular Formula	C ₈ H ₇ ClO ₄ S	PubChem
Molecular Weight	234.66 g/mol	PubChem
InChI Key	VACSKKVZIVNUDP-UHFFFAOYSA-N	Sigma-Aldrich
Canonical SMILES	CS(=O)(=O)C1=C(C=CC(=C1)Cl)C(=O)O	PubChemLite

Predicted Mass Spectrometry Data (Collision Cross Section)

Adduct	m/z	Predicted CCS (Å ²)
[M+H] ⁺	234.98264	141.3
[M+Na] ⁺	256.96458	151.7
[M-H] ⁻	232.96808	144.9
[M+NH ₄] ⁺	252.00918	160.1

Source: PubChemLite. CCS values calculated using CCSbase.^[4]

Available Spectroscopic Data

While detailed NMR spectra are not readily available in public databases, IR and Raman spectral data have been recorded.

Technique	Instrument	Source
FTIR	Bruker Tensor 27 FT-IR	Bio-Rad Laboratories, Inc. / Wiley
ATR-IR	Bruker Tensor 27 FT-IR	Bio-Rad Laboratories, Inc. / Wiley
FT-Raman	Bruker MultiRAM FT-Raman	Bio-Rad Laboratories, Inc. / Wiley

Source: PubChem.^[5]

Synthesis and Experimental Protocols

Several methods for the synthesis of **4-Chloro-2-(methylsulfonyl)benzoic acid** have been documented, primarily in patent literature. These protocols highlight different starting materials and reaction pathways.

Protocol 1: Two-Step Synthesis from 4-Methylsulfonyltoluene

This common industrial method involves the chlorination of 4-methylsulfonyltoluene followed by oxidation.

Step 1: Synthesis of 2-chloro-4-methylsulfonyltoluene

- Reagents: 4-methylsulfonyltoluene (39g), carbon tetrachloride (40g), iron powder (3g, catalyst), iodine (0.4g, catalyst).
- Procedure:
 - Charge a 250ml reactor with the reagents.
 - Heat the mixture in a water bath to maintain a temperature between 87-91 °C.
 - Bubble chlorine gas into the reaction mixture. The reaction progress is monitored by gas chromatography.
 - Continue the chlorine feed for approximately 5 hours (until ~0.318 mol of chlorine has been added). Stop the feed when the starting material is largely consumed.
 - Terminate the reaction, add water, and stir. Briefly reflux the mixture, then cool and filter.
 - The resulting solid is dried to yield crude 2-chloro-4-methylsulfonyltoluene.

Step 2: Oxidation to 2-chloro-4-(methylsulfonyl)benzoic acid

- Reagents: Crude 2-chloro-4-methylsulfonyltoluene from Step 1, nitric acid (63 wt%).
- Procedure:
 - Heat the crude 2-chloro-4-methylsulfonyltoluene in a reactor to 176-194 °C.
 - Slowly add nitric acid dropwise to the heated mixture. Monitor the reaction via gas chromatography.

- Once the starting material is consumed, stop the addition of nitric acid and cool the reaction.
- Add dilute NaOH solution to make the mixture strongly basic ($\text{pH} \geq 9$) and stir to dissolve the product.
- Filter the solution. Acidify the filtrate with an acid (e.g., HCl) to precipitate the solid product.
- Filter the precipitate and dry to obtain 2-chloro-4-(methylsulfonyl)benzoic acid.

This protocol is adapted from patent CN102627591B.

Protocol 2: Synthesis from 2-chloro-4-(chlorosulfonyl)benzoyl chloride

This method utilizes a different starting material to achieve the final product.

- Reagents: Sodium sulfite (4.6g, 37 mmol), sodium bicarbonate (12.3g, 146 mmol), 2-chloro-4-(chlorosulfonyl)benzoyl chloride (10g, 33 mmol), sodium salt of chloroacetic acid (6.4g, 55 mmol), water (40 mL), dilute HCl, ethyl acetate, magnesium sulfate.
- Procedure:
 - Charge a 100 mL round-bottom flask with sodium sulfite, sodium bicarbonate, and water.
 - Heat the resulting slurry to 75 °C with stirring.
 - Slowly add 2-chloro-4-(chlorosulfonyl)benzoyl chloride to the heated slurry.
 - Maintain stirring at 75 °C for 2 hours.
 - Add the sodium salt of chloroacetic acid and heat the mixture to reflux for 21 hours.
 - After cooling, acidify the reaction mixture with dilute HCl.
 - Extract the product into ethyl acetate.

- Dry the organic layer with magnesium sulfate and evaporate the solvent to yield the solid product.

This protocol is adapted from PrepChem.com.[\[6\]](#)

Logical Workflows and Applications

The primary industrial application of **4-Chloro-2-(methylsulfonyl)benzoic acid** is its use as a precursor to the herbicide Sulcotrione.

Synthesis of **4-Chloro-2-(methylsulfonyl)benzoic acid**.

The synthesized acid is then typically converted to its acid chloride, 2-chloro-4-(methylsulfonyl)benzoyl chloride, which is the immediate reactant for creating Sulcotrione.

Role as an intermediate in the synthesis of Sulcotrione.

As previously mentioned, Sulcotrione functions by inhibiting the HPPD enzyme, which is vital for carotenoid biosynthesis in susceptible plants. The absence of carotenoids leads to the destruction of chlorophyll, resulting in the characteristic bleaching effect on weeds.[\[1\]](#)[\[2\]](#)

Biological Relevance and Potential Applications

The direct biological activity of **4-Chloro-2-(methylsulfonyl)benzoic acid** is not extensively studied, as its primary value lies in its role as a synthetic intermediate. Its main biological relevance is as a metabolite of the herbicide Sulcotrione.[\[3\]](#)

While this compound itself is not developed as an antimicrobial agent, its core structure contains a sulfonamide-like (sulfonyl) group. Structurally related sulfonamides are a well-known class of antibiotics that act by inhibiting the dihydropteroate synthase (DHPS) enzyme in bacteria. Studies on other substituted chlorobenzoic acid and sulfonamide derivatives have demonstrated antibacterial and antifungal activities. This suggests that the **4-Chloro-2-(methylsulfonyl)benzoic acid** scaffold could potentially serve as a starting point for the design of new antimicrobial agents, although no public research has explored this to date.

Conclusion

4-Chloro-2-(methylsulfonyl)benzoic acid is a specialized chemical compound whose history and importance are tied to the development of modern agricultural chemistry. It serves as a vital intermediate in the multi-step synthesis of the triketone herbicide Sulcotrione. While it lacks significant direct biological applications, its synthesis is well-documented through various industrial protocols. This guide has provided a detailed overview of its properties, synthesis, and central role as a precursor, offering valuable technical insights for researchers in synthetic chemistry and agrochemical development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Sulcotrione | C14H13ClO5S | CID 91760 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Sulcotrione [drugfuture.com]
- 3. researchgate.net [researchgate.net]
- 4. PubChemLite - 4-chloro-2-(methylsulfonyl)benzoic acid (C8H7ClO4S) [pubchemlite.lcsb.uni.lu]
- 5. 2-Chloro-4-(methylsulfonyl)benzoic acid | C8H7ClO4S | CID 735863 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Sulcotrione (Ref: SC 0051) [sitem.herts.ac.uk]
- To cite this document: BenchChem. [Discovery and history of 4-Chloro-2-(methylsulfonyl)benzoic acid]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b130791#discovery-and-history-of-4-chloro-2-methylsulfonyl-benzoic-acid>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com